Cas no 2306-22-1 (DL-Citramalic Acid)

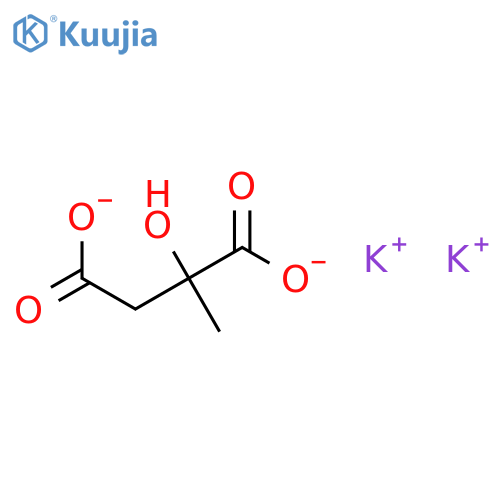

DL-Citramalic Acid structure

商品名:DL-Citramalic Acid

DL-Citramalic Acid 化学的及び物理的性質

名前と識別子

-

- Potassium Citramalate

- ()-Potassium citramalate

- 2-hydroxy-2-methylbutanedioic acid

- Potassium citramalate;

- (b)-2-Methylmalate

- (R,S)-beta-Methylmalic acid

- 2-Deoxy-3-C-methyltetrarate

- CS-0231763

- Z1255442426

- 2-hydroxy-2-methyl-(b)-Butanedioic acid

- (+/-)-2-METHYLMALIC ACID

- AT23394

- NS00014571

- EINECS 209-901-5

- (R,S)-beta-Methylmalate

- 2-Deoxy-3-C-methyltetraric acid

- (RS)-citramalic acid

- 2-methyl-(b)-Malate

- 2-Hydroxy-2-methylbutane-1,4-dioic acid

- (R,S)-(b)-Citramalate

- Malic acid, 2-methyl-

- (+/-)-CITRAMALIC ACID

- Q27098121

- (b)-Citramalate

- NSC80648

- 2-Hydroxy-2-methylsuccinic acid

- (R,S)-(b)-Citramalic acid

- (+/-)-.ALPHA.-METHYLMALIC ACID

- 2-Methylmalic acid

- (+/-)-Citramalic acid sodium salt

- CITRAMALIC ACID [MI]

- Citramalic acid

- DL-Citramalate

- C00815

- 2-Hydroxy-2-methyl-butanedioate

- 2-methyl-(b)-Malic acid

- UNII-FGC721P65H

- AKOS024319127

- CHEBI:15584

- alpha-Hydroxypyrotartaric acid

- butanedioic acid, 2-hydroxy-2-methyl-

- NSC-80648

- EN300-109891

- 597-44-4

- (+/-)-Citramalic acid dipotassium salt

- (b)-Citramalic acid

- (r,s)-b-methylmalic acid

- citramalate

- (1)-2-Hydroxy-2-methylsuccinic acid

- 2-Hydroxy-2-methyl-butanedioic acid

- 2-Hydroxy-2-methylsuccinicacid

- DTXSID40862265

- CITRAMALIC ACID, (+/-)-

- 2306-22-1

- DS-013391

- (+-)-2-hydroxy-2-methylsuccinic acid

- 20C88B9D-45B9-4A5D-B2F1-B824903784F3

- 2-hydroxy-2-methyl-(b)-Butanedioate

- DL-Citramalic acid

- 102601-31-0

- SCHEMBL61203

- (R,S)-b-Methylmalate

- (b)-2-Methylmalic acid

- DB-057850

- NSC 80648

- FGC721P65H

- DL-Citramalic Acid

-

- インチ: InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)

- InChIKey: XFTRTWQBIOMVPK-UHFFFAOYSA-N

- ほほえんだ: CC(O)(CC(O)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 223.94900

- どういたいしつりょう: 146.02152329g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 101Ų

じっけんとくせい

- PSA: 100.49000

- LogP: -3.37270

- マーカー: 13,2347

DL-Citramalic Acid セキュリティ情報

DL-Citramalic Acid 税関データ

- 税関コード:2918199090

- 税関データ:

中国税関コード:

2918199090概要:

HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

DL-Citramalic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A240088-10mg |

DL-Citramalic Acid |

2306-22-1 | 10mg |

$ 121.00 | 2023-09-09 | ||

| TRC | A240088-100mg |

DL-Citramalic Acid |

2306-22-1 | 100mg |

$ 564.00 | 2023-09-09 | ||

| TRC | A240088-50mg |

DL-Citramalic Acid |

2306-22-1 | 50mg |

$ 339.00 | 2023-09-09 |

DL-Citramalic Acid 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

2306-22-1 (DL-Citramalic Acid) 関連製品

- 77-92-9(Citric acid)

- 3012-65-5(Diammonium hydrogen citrate)

- 866-83-1(Potassium Citrate Monobasic)

- 5949-29-1(Citric acid monohydrate)

- 6100-05-6(Potassium citrate monohydrate)

- 10402-15-0(Copper Citrate)

- 7778-49-6(Potassium citrate)

- 144-23-0(magnesium hydrogencitrate)

- 866-84-2(tripotassium citrate)

- 6205-14-7(Hydroxycitric Acid (Technical Grade))

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬